An In-Depth Technical Guide to Desmethylmaprotiline: Structure, Properties, and Analysis
An In-Depth Technical Guide to Desmethylmaprotiline: Structure, Properties, and Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylmaprotiline, also known as Normaprotiline, is the principal and pharmacologically active metabolite of the tetracyclic antidepressant, Maprotiline.[1][2] This guide provides a comprehensive technical overview of Desmethylmaprotiline, delving into its chemical architecture, physicochemical properties, synthesis, and analytical quantification. Furthermore, it explores its pharmacological profile, including its mechanism of action, pharmacokinetics, and clinical significance. This document is intended to serve as a critical resource for professionals engaged in neuropharmacology, medicinal chemistry, and drug metabolism research.
Chemical Identity and Physicochemical Properties
Desmethylmaprotiline is structurally characterized by a dibenzobicyclooctadiene core, which is the defining feature of the tetracyclic antidepressant class to which its parent compound belongs. It is distinguished from Maprotiline by the absence of a methyl group on the terminal nitrogen of the propylamino side chain.[1]
Chemical Structure
The chemical structure of Desmethylmaprotiline is detailed below.
Caption: Chemical Structure of Desmethylmaprotiline.
Physicochemical Data
A summary of the key chemical identifiers and physicochemical properties of Desmethylmaprotiline is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | 3-(9,10-Ethanoanthracen-9(10H)-yl)propan-1-amine | [1] |
| Synonyms | Normaprotiline, N-Desmethylmaprotiline | [2][3] |
| CAS Number | 5721-37-9 | [1][2] |
| Molecular Formula | C₁₉H₂₁N | [1][2] |
| Molecular Weight | 263.38 g/mol | [4] |
| Boiling Point | 640.8°C at 760 mmHg (Predicted) | [2] |
| Density | 1.46 g/cm³ (Predicted) | [2] |
| InChIKey | IFHUOEQJTQWFGJ-UHFFFAOYSA-N | [5] |
| SMILES | C1CC(C2=CC=CC=C2C3=CC=CC=C3C1)CCCN | [5] |
Synthesis and Manufacturing
Desmethylmaprotiline is primarily formed in vivo through the hepatic N-demethylation of its parent compound, Maprotiline.[4] For research and reference standard purposes, it can be synthesized chemically. The most direct synthetic route involves the N-demethylation of Maprotiline. Several established methods for the N-dealkylation of tertiary amines can be adapted for this purpose.
General N-Demethylation Strategies
-
Von Braun Reaction: This classic method involves reacting the tertiary amine (Maprotiline) with cyanogen bromide (BrCN) to form an N-cyano intermediate. Subsequent hydrolysis of this intermediate, typically under acidic or basic conditions, yields the secondary amine, Desmethylmaprotiline. It is important to note that the reaction conditions need to be carefully optimized to avoid side reactions.[6]
-
Chloroformate-Mediated Demethylation: A widely used and often milder alternative to the von Braun reaction involves the use of chloroformates, such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). The tertiary amine reacts with the chloroformate to form a carbamate intermediate. This carbamate is then cleaved under specific conditions (e.g., hydrolysis or reduction) to yield the desired secondary amine. The ACE-Cl method is particularly effective as the resulting carbamate can be readily cleaved by methanolysis.
A generalized workflow for the synthesis of Desmethylmaprotiline from Maprotiline is depicted below.
Caption: Generalized synthetic workflow for Desmethylmaprotiline.
Analytical Methodologies
The quantification of Desmethylmaprotiline, particularly in biological matrices, is crucial for pharmacokinetic studies and therapeutic drug monitoring of Maprotiline. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC method with UV detection has been developed for the simultaneous determination of Maprotiline and Desmethylmaprotiline.[7]
3.1.1. Experimental Protocol: HPLC-UV
-
Sample Preparation (Plasma/Serum):
-
To 1 mL of plasma or serum, add an internal standard (e.g., desmethyldoxepine).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from matrix components. A common LLE procedure involves an initial wash with hexane at an acidic pH, followed by extraction with hexane at an alkaline pH.[7]
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the analyte based on the peak area ratio of Desmethylmaprotiline to the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the analysis of Desmethylmaprotiline, often after derivatization to improve its chromatographic properties.
3.2.1. Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization:
-
Extract Desmethylmaprotiline from the biological matrix using LLE or SPE as described for HPLC.
-
Evaporate the extract to dryness.
-
Derivatize the analyte to increase its volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.[8]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation from other components.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass analysis in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
The general workflow for the analytical determination of Desmethylmaprotiline is illustrated below.
Caption: General workflow for the analysis of Desmethylmaprotiline.
Pharmacology and Mechanism of Action
Desmethylmaprotiline, as the primary active metabolite of Maprotiline, significantly contributes to the therapeutic and adverse effects observed during treatment with the parent drug.[10]
Mechanism of Action
The primary pharmacological action of Desmethylmaprotiline is the potent and relatively selective inhibition of norepinephrine (NE) reuptake at the presynaptic neuronal membrane.[11][12] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This action is believed to be the principal mechanism underlying its antidepressant effects.[13]
In contrast to many tricyclic antidepressants, Desmethylmaprotiline has a significantly lower affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a selective norepinephrine reuptake inhibitor (NRI).[11]
Caption: Mechanism of action of Desmethylmaprotiline.
Pharmacokinetics
The pharmacokinetic profile of Desmethylmaprotiline is intrinsically linked to that of its parent drug, Maprotiline.
-
Formation: It is formed in the liver via N-demethylation of Maprotiline, a process primarily mediated by cytochrome P450 enzymes, including CYP2D6.[4]
-
Distribution: Studies in rats have shown that Desmethylmaprotiline can penetrate the blood-brain barrier, achieving significant concentrations in various brain regions.[2] The brain-to-serum concentration ratio of Desmethylmaprotiline is comparable to that of Maprotiline, indicating an equivalent ability to enter the central nervous system.[2]
-
Metabolism and Elimination: Desmethylmaprotiline can be further metabolized through processes such as hydroxylation and conjugation before being excreted.[4] The elimination of Maprotiline and its metabolites occurs via both urine (approximately 70%) and feces (approximately 30%).[4] The elimination half-life of the parent drug, Maprotiline, is long, averaging around 51 hours, which suggests a prolonged presence of Desmethylmaprotiline in the body following administration of Maprotiline.[4]
Toxicology and Safety Profile
The toxicological profile of Desmethylmaprotiline is considered to be similar to that of Maprotiline.
-
Central Nervous System: Like other cyclic antidepressants, it can lower the seizure threshold.[13]
-
Anticholinergic Effects: While Maprotiline is noted to have fewer anticholinergic effects than amitriptyline, side effects such as dry mouth and constipation can still occur.[12]
-
Cardiovascular Effects: Effects on the cardiovascular system, such as orthostatic hypotension, may be observed.[13]
-
Overdose: Signs of overdose are similar to those of tricyclic antidepressants and can include convulsions, cardiac arrhythmias, and respiratory depression.[13]
Clinical Significance
The clinical relevance of Desmethylmaprotiline is primarily in the context of Maprotiline therapy.
-
Contribution to Efficacy: As an active metabolite with a potent NRI effect, Desmethylmaprotiline is believed to contribute significantly to the overall antidepressant efficacy of Maprotiline.
-
Therapeutic Drug Monitoring (TDM): Monitoring the plasma concentrations of both Maprotiline and Desmethylmaprotiline can be valuable in clinical practice. Studies have suggested a correlation between the blood concentrations of these compounds and the therapeutic response, as well as the incidence of side effects.[3] Patients with blood concentrations above a certain threshold may be more likely to experience adverse effects.[3] Therefore, TDM can aid in optimizing the dosage of Maprotiline to maximize efficacy while minimizing toxicity.
Conclusion
Desmethylmaprotiline is a key player in the pharmacology of the tetracyclic antidepressant Maprotiline. Its distinct chemical structure gives rise to a potent and selective norepinephrine reuptake inhibition, which is fundamental to its therapeutic action. A thorough understanding of its properties, synthesis, and analytical determination is essential for researchers in drug development and for clinicians aiming to optimize antidepressant therapy. The methodologies and data presented in this guide provide a solid foundation for further investigation and application in the fields of medicinal chemistry, pharmacology, and clinical science.
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